molecular formula C13H13NO5 B589924 N-Cbz-4-oxo-D-proline CAS No. 147226-04-8

N-Cbz-4-oxo-D-proline

Cat. No.: B589924
CAS No.: 147226-04-8
M. Wt: 263.249
InChI Key: RPLLCMZOIFOBIF-LLVKDONJSA-N
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Description

N-Cbz-4-oxo-D-proline, also known as ®-1-((benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a derivative of proline. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom and a keto group at the 4-position of the pyrrolidine ring. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cbz-4-oxo-D-proline can be synthesized through several methods. One common approach involves the protection of D-proline with a benzyloxycarbonyl group followed by oxidation at the 4-position. The protection step typically uses benzyloxycarbonyl chloride (Cbz-Cl) under Schotten-Baumann conditions or with an organic base . The oxidation can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the protection of D-proline, followed by controlled oxidation and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-4-oxo-D-proline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Introduction of additional oxygen-containing functional groups.

    Reduction: Formation of N-Cbz-4-hydroxy-D-proline.

    Substitution: Formation of free D-proline or other protected derivatives.

Scientific Research Applications

N-Cbz-4-oxo-D-proline is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-Cbz-4-oxo-D-proline primarily involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other sites. The keto group at the 4-position can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cbz-4-oxo-D-proline is unique due to the presence of both the Cbz protecting group and the keto group at the 4-position. This combination provides stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLLCMZOIFOBIF-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652971
Record name 1-[(Benzyloxy)carbonyl]-4-oxo-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147226-04-8
Record name 1-[(Benzyloxy)carbonyl]-4-oxo-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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